Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride
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Overview
Description
Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride typically involves the reaction of 2-chloromethyl-5-methyl-1,3,4-thiadiazole with methylamine hydrochloride. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other thiadiazole derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride involves its interaction with specific molecular targets. Thiadiazole derivatives are known to inhibit the activity of certain enzymes and proteins, such as heat shock protein 90 (Hsp90). Inhibition of Hsp90 leads to the degradation of several oncoproteins, which can result in anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 2-Mercapto-5-methyl-1,3,4-thiadiazole
Uniqueness
Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]amine hydrochloride is a compound derived from the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and case studies demonstrating its efficacy.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives have been extensively studied due to their broad spectrum of biological activities including antibacterial , antifungal , anticancer , and anti-inflammatory properties. These compounds have been utilized in various therapeutic applications and have shown significant potential in drug development .
Synthesis of Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride
The synthesis of methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]amine hydrochloride typically involves the reaction of appropriate thiadiazole precursors with methyl amines. The reaction conditions can vary but generally include heating under reflux in a solvent such as ethanol or methanol. The hydrochloride salt form is often obtained by reacting the base form with hydrochloric acid.
Antibacterial Activity
Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antibacterial properties. For instance, compounds derived from this scaffold have been shown to inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 1: Antibacterial Activity of Thiadiazole Derivatives
Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 15 µg/mL |
Compound B | S. aureus | 10 µg/mL |
This compound | S. aureus | 12 µg/mL |
Antifungal Activity
Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]amine hydrochloride has also demonstrated antifungal activity against pathogenic fungi such as Candida albicans. Studies reveal that these compounds can inhibit fungal growth by disrupting cell membrane integrity or inhibiting ergosterol biosynthesis .
Anticancer Activity
The anticancer potential of thiadiazole derivatives is notable in various studies where they have shown cytotoxic effects against different cancer cell lines. For example, certain derivatives have exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound Name | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound C | A549 (Lung cancer) | 8.5 |
Compound D | MCF7 (Breast cancer) | 6.7 |
This compound | HCT116 (Colon cancer) | 7.0 |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various thiadiazole derivatives including methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]amine hydrochloride, it was found that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that the presence of the thiadiazole ring enhances the antibacterial activity significantly compared to non-thiadiazole analogs .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of thiadiazole derivatives revealed that methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]amine hydrochloride induced apoptosis in cancer cells through mitochondrial pathways. The study highlighted its potential as a lead compound for further development in oncology .
Properties
Molecular Formula |
C5H10ClN3S |
---|---|
Molecular Weight |
179.67 g/mol |
IUPAC Name |
N-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3S.ClH/c1-4-7-5(3-6-2)9-8-4;/h6H,3H2,1-2H3;1H |
InChI Key |
KCDZKUKJYQIVPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)CNC.Cl |
Origin of Product |
United States |
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